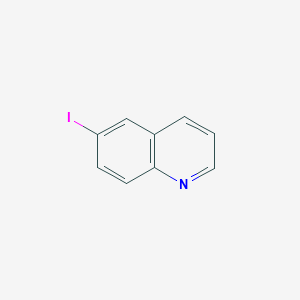

6-Iodoquinoline

Descripción

The exact mass of the compound 6-Iodoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTASELJZCIVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928030 | |

| Record name | 6-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13327-31-6 | |

| Record name | 6-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-IODOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodoquinoline: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-iodoquinoline. The information is curated for professionals in research and development, with a focus on presenting clear, actionable data and methodologies. This document summarizes key physicochemical parameters, details experimental protocols for its synthesis, and provides available spectral data to facilitate its use in a laboratory setting.

Physicochemical Properties

6-Iodoquinoline is a halogenated heterocyclic aromatic compound. The introduction of an iodine atom to the quinoline scaffold significantly influences its physical and chemical characteristics, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Quinolines, in general, are known for a wide range of biological activities.

The structural and electronic properties of 6-iodoquinoline have been determined through a combination of experimental data and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₆IN | [1] |

| Molecular Weight | 255.05 g/mol | [1] |

| Exact Mass | 254.95450 Da | [2] |

| Monoisotopic Mass | 254.95450 Da | [3] |

| Appearance | White to light yellow/orange solid/crystal | |

| XLogP3 (Predicted) | 2.9 | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

| Refractive Index (Estimate) | 1.724 | |

| Density (Estimate) | 1.7856 g/cm³ | |

| pKa (Predicted) | 4.23 ± 0.10 |

The thermal properties of 6-iodoquinoline are critical for determining appropriate conditions for storage, handling, and reaction setup.

| Property | Value | Source |

| Melting Point | 86-90 °C | [4] |

| 87-91 °C | [5] | |

| Boiling Point | 120 °C at 1 Torr | |

| Flash Point | 147.8 °C | |

| Vapor Pressure | 0.000585 mmHg at 25 °C |

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |

| N,N-Dimethylformamide (DMF) | Expected to be soluble |

| Chloroform | Expected to be soluble |

| Dichloromethane | Soluble (used in extraction) |

| Dioxane | Soluble (used in synthesis) |

| Water | Expected to be poorly soluble |

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of 6-iodoquinoline.

The ¹H NMR spectrum of 6-iodoquinoline provides detailed information about the electronic environment of the protons on the quinoline ring system.

¹H-NMR (DMSO-d₆) δ: [4]

-

8.93 (1H, dd, J = 1.5, 4.1 Hz)

-

8.47 (1H, d, J = 2.0 Hz)

-

8.33 (1H, d, J = 8.6 Hz)

-

8.02 (1H, dd, J = 2.0, 8.6 Hz)

-

7.80 (1H, d, J = 8.6 Hz)

-

7.56 (1H, dd, J = 4.1, 8.6 Hz)

-

¹³C NMR: Aromatic carbons in quinoline derivatives typically appear in the range of 120-150 ppm. The carbon bearing the iodine atom (C-6) would be expected at a lower field (around 90-100 ppm) due to the heavy atom effect.

-

FT-IR: The spectrum would be characterized by C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (1400-1600 cm⁻¹), and C-H out-of-plane bending (700-900 cm⁻¹). The C-I stretch is expected in the far-IR region (<600 cm⁻¹) and may not be observed on standard mid-IR spectrometers.

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 255. A prominent peak at m/z 128 would correspond to the loss of the iodine radical ([M-I]⁺). Further fragmentation would involve the breakdown of the quinoline ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of 6-iodoquinoline.

This procedure details a copper-catalyzed halogen exchange reaction.[4]

Materials:

-

6-Bromoquinoline

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethyl-cyclohexane-1,2-diamine

-

Dioxane

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Methanol

Procedure:

-

To a reaction tube, add sodium iodide (4.32 g, 28.8 mmol), copper(I) iodide (137 mg, 0.72 mmol), N,N'-dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol), and 6-bromoquinoline (3 g, 14.4 mmol) in dioxane (15 mL).

-

Flush the reaction tube with nitrogen and seal it with a PTFE septum.

-

Bubble nitrogen through the solution via a needle for 10 minutes.

-

Remove the nitrogen needle and stir the reaction mixture at 110°C for 15 hours.

-

After the reaction is complete, cool the resulting green suspension to room temperature.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with 100% dichloromethane followed by a 95:5 (v/v) mixture of dichloromethane/methanol to yield 6-iodoquinoline as a light yellow solid.

This procedure involves a Sandmeyer-type diazotization-iodination reaction.[4]

Materials:

-

6-Aminoquinoline

-

Hexane

-

Dimethyl sulfoxide (DMSO)

-

Trifluoromethanesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Water

Procedure: Stage 1: Diazotization

-

In a suitable reaction vessel, prepare a solution of hexane (5 mL), DMSO (0.5 mL), and trifluoromethanesulfonic acid (0.54 mL, 6 mmol) and cool to 5°C.

-

Sequentially add 6-aminoquinoline (2 mmol) and sodium nitrite to the cooled solution.

-

Stir the reaction mixture at a temperature between 5°C and 20°C for 1 hour.

Stage 2: Iodination

-

To the reaction mixture from Stage 1, add a solution of potassium iodide (KI) in a mixture of hexane, water, and DMSO.

-

Stir the mixture at 20°C for approximately 10 minutes.

-

Proceed with an appropriate workup, which typically involves quenching the reaction, extraction with an organic solvent, washing the organic layer, drying, and concentrating to obtain the crude product.

-

Purify the crude 6-iodoquinoline by a suitable method such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows related to 6-iodoquinoline.

Caption: Synthesis workflow for 6-Iodoquinoline from 6-Bromoquinoline.

Caption: Relationship between properties and applications of 6-Iodoquinoline.

Safety Information

6-Iodoquinoline should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), Causes serious eye damage (H318).[2]

-

Precautionary Statements: Wear protective gloves/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 6-Iodoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Quinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to 6-Iodoquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-iodoquinoline, a key heterocyclic building block in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role as a versatile precursor for the synthesis of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

6-Iodoquinoline is a solid, halogenated heterocyclic compound. Its core identifiers and key physicochemical properties are summarized in the tables below, providing a foundational understanding for its use in a laboratory setting.

Table 1: Chemical Identifiers for 6-Iodoquinoline [1][2][3]

| Identifier | Value |

| CAS Number | 13327-31-6 |

| Molecular Formula | C₉H₆IN |

| Molecular Weight | 255.06 g/mol |

| IUPAC Name | 6-iodoquinoline |

| InChI | InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H |

| InChIKey | WKTASELJZCIVBR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)I)N=C1 |

| MDL Number | MFCD08457906 |

| PubChem CID | 20398553 |

Table 2: Physicochemical Properties of 6-Iodoquinoline [2][4]

| Property | Value |

| Physical Form | Solid |

| Melting Point | 86-90 °C |

| Quality Level | 100 |

Table 3: Safety Information for 6-Iodoquinoline [2]

| Hazard Information | Details |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |

| Precautionary Statements | P280, P301 + P312 + P330, P305 + P351 + P338 + P310 |

| Hazard Classifications | Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1) |

| Storage Class | 11 (Combustible Solids) |

| WGK | 3 |

Spectroscopic Data

Detailed experimental spectroscopic data with peak assignments for 6-iodoquinoline is not widely available in the public domain. Commercial suppliers and spectral databases may hold this information, but it is often not freely accessible. A ¹H NMR spectrum is available on platforms such as ChemicalBook, which can be a valuable resource for researchers.[5] For a comprehensive analysis, it is recommended to acquire and interpret the full range of spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) upon procurement of the compound.

Experimental Protocols: Synthesis of 6-Iodoquinoline and Derivatives

The synthesis of 6-iodoquinoline and its derivatives is crucial for its application in drug discovery. Below are detailed methodologies for key synthetic procedures.

Synthesis of 6-Iodoquinoline from 6-Bromoquinoline

A common method for the synthesis of 6-iodoquinoline involves a halogen exchange reaction from the more readily available 6-bromoquinoline.

Experimental Protocol:

-

To a solution of 6-bromoquinoline (14.4 mmol) in dioxane (15 mL), add sodium iodide (28.8 mmol), copper(I) iodide (0.72 mmol), and N,N'-dimethyl-cyclohexane-1,2-diamine (1.44 mmol).

-

Flush the reaction tube with nitrogen and seal it with a PTFE septum.

-

Bubble nitrogen through the solution for 10 minutes.

-

After removing the nitrogen needle, stir the reaction mixture at 110°C for 15 hours.

-

Upon completion, cool the suspension to room temperature and pour it into ice water.

-

Extract the product with dichloromethane.

-

Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate in a vacuum.

-

Purify the crude product by silica gel column chromatography, eluting with 100% dichloromethane followed by a 95:5 (v/v) mixture of dichloromethane and methanol to yield 6-iodoquinoline as a light yellow solid.

Synthesis of 6-Iodo-3-methylquinolin-4-amine: A Key Intermediate

6-Iodo-3-methylquinolin-4-amine is a vital intermediate in the development of various therapeutic agents. Its synthesis is often achieved through a multi-step process.

Proposed Synthetic Workflow:

Caption: Synthetic pathway for 6-Iodo-3-methylquinolin-4-amine.

Experimental Protocol for Chlorination:

-

In a round-bottom flask, combine 6-Iodo-3-methylquinolin-4-ol (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours in a fume hood.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Cool the residue in an ice bath and quench by the slow addition of crushed ice.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chloro-6-iodo-3-methylquinoline.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Protocol for Amination:

-

In a sealed vessel, add 4-chloro-6-iodo-3-methylquinoline and a solution of ammonium hydroxide.

-

Heat the mixture under reflux at a temperature of 120-160°C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute it with a suitable solvent such as isopropanol.

-

Neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and then with a small amount of cold isopropanol.

-

The crude 6-Iodo-3-methylquinolin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors for various biological targets.

Scaffold for P2X7 Receptor Antagonists

Derivatives of 6-iodoquinoline have shown significant promise as antagonists of the P2X7 receptor, an ion channel implicated in inflammation, neuropathic pain, and other diseases. The 6-iodo position is particularly amenable to Suzuki coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents to optimize the pharmacological properties of the resulting compounds.

Kinase Inhibitors

The 3-aminoisoquinoline scaffold, a related structure, is a known hinge-binding motif for many protein kinases. The ability to introduce diverse substituents at the 6-position of the quinoline ring via cross-coupling reactions allows for the exploration of the solvent-exposed region of the ATP-binding pocket of kinases. This strategy is employed to enhance the potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors for the treatment of diseases such as cancer.

Signaling Pathways

As derivatives of 6-iodoquinoline are prominent as P2X7 receptor antagonists, understanding the P2X7 receptor signaling pathway is crucial for drug development professionals in this area.

Caption: P2X7 receptor signaling pathway and inhibition by 6-iodoquinoline derivatives.

Conclusion

6-Iodoquinoline is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the reactivity of the iodo group make it an attractive starting material for the generation of diverse chemical libraries. The demonstrated utility of its derivatives as potent modulators of key biological targets, such as the P2X7 receptor and various kinases, underscores its importance for researchers and scientists dedicated to the development of novel therapeutics. Further exploration of the chemical space accessible from 6-iodoquinoline holds significant potential for the discovery of next-generation medicines.

References

- 1. 6-Iodoquinoline | C9H6IN | CID 20398553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Iodoquinoline | 13327-31-6 [sigmaaldrich.com]

- 3. 6-Iodoquinoline | CAS: 13327-31-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 6-Iodoquinoline 13327-31-6 [sigmaaldrich.com]

- 5. 6-Iodoquinoline(13327-31-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of 6-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-iodoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for 6-iodoquinoline, this guide presents a combination of available data and estimated values derived from closely related iodo-quinoline derivatives. The methodologies for acquiring such spectral data are also detailed to assist researchers in their own analytical work.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-iodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The estimated chemical shifts (δ) for the protons of 6-iodoquinoline are presented in Table 1. These values are based on the analysis of a reference spectrum and typical shifts for aromatic protons in a quinoline ring system.

Table 1. ¹H NMR Spectral Data for 6-Iodoquinoline.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.8 | dd | J = 4.2, 1.7 |

| H-3 | ~7.4 | dd | J = 8.2, 4.2 |

| H-4 | ~8.1 | d | J = 8.2 |

| H-5 | ~8.0 | d | J = 8.8 |

| H-7 | ~7.8 | dd | J = 8.8, 2.0 |

| H-8 | ~8.3 | d | J = 2.0 |

Note: Data is estimated from available spectra and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the lack of a directly available ¹³C NMR spectrum for 6-iodoquinoline, the chemical shifts presented in Table 2 are estimated based on data from similar iodo-quinoline structures.

Table 2. Estimated ¹³C NMR Spectral Data for 6-Iodoquinoline.

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~129 |

| C-5 | ~130 |

| C-6 | ~93 |

| C-7 | ~138 |

| C-8 | ~128 |

| C-8a | ~148 |

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for 6-iodoquinoline are listed in Table 3.

Table 3. Key IR Absorption Bands for 6-Iodoquinoline.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H stretch | Aromatic |

| 1600-1620 | C=C stretch | Aromatic |

| 1500-1580 | C=C stretch | Aromatic |

| 1450-1490 | C=N stretch | Quinoline ring |

| 800-850 | C-H bend | Aromatic (out-of-plane) |

| 500-600 | C-I stretch | Iodo-group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratio (m/z) peaks expected in the mass spectrum of 6-iodoquinoline are presented in Table 4. The molecular weight of 6-iodoquinoline is 255.05 g/mol .[1][2]

Table 4. Mass Spectrometry Data for 6-Iodoquinoline.

| m/z | Interpretation |

|---|---|

| 255 | [M]⁺ (Molecular ion) |

| 128 | [M-I]⁺ (Loss of iodine) |

| 101 | [C₇H₅N]⁺ (Quinoline fragment) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-iodoquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 6-iodoquinoline with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

FT-IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the 6-iodoquinoline sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 6-iodoquinoline.

Caption: Logical workflow for the spectral analysis of 6-iodoquinoline.

References

An In-depth Technical Guide to the Starting Materials for 6-Iodoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-iodoquinoline, a key intermediate in pharmaceutical research and development. The document details the common starting materials, reaction pathways, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

6-Iodoquinoline is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its synthesis can be approached through several strategic pathways, primarily categorized by the point at which the iodine atom is introduced. The choice of starting material is a critical decision that influences the overall efficiency, scalability, and cost of the synthesis. This guide explores the most prevalent methods, starting from readily available precursors such as 6-aminoquinoline, 6-bromoquinoline, and 4-iodoaniline.

Synthetic Pathways and Starting Materials

The synthesis of 6-iodoquinoline can be broadly classified into two main strategies:

-

Late-Stage Iodination: Introducing the iodine atom onto a pre-formed quinoline ring.

-

Early-Stage Iodination: Building the quinoline ring from an iodine-containing precursor.

Each strategy offers distinct advantages and employs different named reactions and starting materials.

Synthesis from Pre-formed Quinolines

This approach is advantageous when substituted quinolines are commercially available or easily synthesized.

The conversion of 6-aminoquinoline to 6-iodoquinoline is a classic transformation involving a Sandmeyer-type reaction. The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion.

Reaction Pathway:

Caption: Diazotization-Iodination of 6-Aminoquinoline.

Experimental Protocol: Diazotization-Iodination of 6-Aminoquinoline [1]

-

Step 1: Diazotization: To a solution of hexane (5 mL), DMSO (0.5 mL), and trifluoromethanesulfonic acid (0.54 mL, 6 mmol) at 5 °C, sequentially add 6-aminoquinoline (2 mmol) and sodium nitrite (NaNO₂, 350 mg, 5 mmol) under stirring.

-

The mixture is stirred for 10 minutes at 5 °C and then for 50 minutes at room temperature until the starting amine is consumed (monitored by TLC).

-

Step 2: Iodination: The resulting mixture is then treated with potassium iodide (KI). The reaction is typically rapid.

-

Work-up and Purification: The reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Aminoquinoline | 1. NaNO₂, TFMSA2. KI | Hexane, DMSO | 5 to 20 | 1.17 | 79 | [1] |

A halogen exchange reaction, specifically a Finkelstein reaction, can be employed to convert 6-bromoquinoline into 6-iodoquinoline. This method often requires a copper(I) catalyst to facilitate the substitution.

Reaction Pathway:

Caption: Copper-Catalyzed Iodination of 6-Bromoquinoline.

Experimental Protocol: Copper-Catalyzed Finkelstein Reaction [1]

-

Reaction Setup: In a reaction tube, combine 6-bromoquinoline (3 g, 14.4 mmol), sodium iodide (4.32 g, 28.8 mmol), copper(I) iodide (137 mg, 0.72 mmol), and N,N'-dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol) in dioxane (15 mL).

-

The tube is flushed with nitrogen and sealed. Nitrogen is bubbled through the solution for 10 minutes.

-

Reaction Conditions: The reaction mixture is stirred at 110°C for 15 hours.

-

Work-up and Purification: After cooling, the suspension is poured into ice water and extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromoquinoline | NaI, CuI, N,N'-dimethyl-cyclohexane-1,2-diamine | Dioxane | 110 | 15 | 97 | [1] |

Synthesis via Quinoline Ring Formation

This strategy involves constructing the quinoline core from an aniline derivative that already contains the iodine atom. 4-Iodoaniline is the key starting material for these syntheses. Several classic named reactions can be adapted for this purpose.

A. Doebner Synthesis

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2][3] Using 4-iodoaniline directs the iodine to the 6-position of the resulting quinoline.

Reaction Pathway:

References

Theoretical Studies on the Reactivity of 6-Iodoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The introduction of a halogen, such as iodine, at the 6-position of the quinoline ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions. This technical guide delves into the theoretical and practical aspects of 6-iodoquinoline's reactivity, focusing on its synthesis and participation in key palladium-catalyzed cross-coupling reactions. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis and functionalization of quinoline-based compounds.

Synthesis of 6-Iodoquinoline

The efficient synthesis of 6-iodoquinoline is crucial for its use as a building block. A common and high-yielding method involves a halogen exchange reaction from the more readily available 6-bromoquinoline.

Experimental Protocol: Synthesis of 6-Iodoquinoline from 6-Bromoquinoline[1]

Materials:

-

6-Bromoquinoline

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethyl-cyclohexane-1,2-diamine

-

Dioxane

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

To a reaction tube, add sodium iodide (2.0 eq.), copper(I) iodide (0.05 eq.), N,N'-dimethyl-cyclohexane-1,2-diamine (0.1 eq.), and 6-bromoquinoline (1.0 eq.) in dioxane.

-

Flush the reaction tube with nitrogen and seal it with a PTFE septum.

-

Bubble nitrogen through the solution for 10 minutes.

-

Stir the reaction mixture at 110°C for 15 hours.

-

After completion, cool the suspension to room temperature.

-

Pour the mixture into ice water and extract with dichloromethane.

-

Collect the organic layer, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using 100% dichloromethane, followed by a mixture of dichloromethane/methanol (95:5, v/v).

Characterization Data for 6-Iodoquinoline:

-

Appearance: Light yellow solid[1]

-

Yield: 97%[1]

-

¹H-NMR (DMSO-d₆) δ: 8.93 (1H, dd, J = 1.5, 4.1 Hz), 8.47 (1H, d, J = 2.0 Hz), 8.33 (1H, d, J = 8.6 Hz), 8.02 (1H, dd, J = 2.0, 8.6 Hz), 7.80 (1H, d, J = 8.6 Hz), 7.56 (1H, dd, J = 4.1, 8.6 Hz)[1]

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 6-position of the quinoline ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2]

Reaction Scheme:

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~85-95 | General conditions for aryl iodides. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~90 | Effective for a broad range of boronic acids. |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 60 | 24 | ~88-98 | Mild conditions, suitable for sensitive substrates. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

6-Iodoquinoline

-

Arylboronic acid (1.2 eq.)

-

Pd(PPh₃)₄ (0.03 eq.)

-

K₂CO₃ (2.0 eq.)

-

Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

-

In a round-bottom flask, dissolve 6-iodoquinoline (1.0 eq.) and the arylboronic acid in the solvent mixture.

-

Add K₂CO₃ and Pd(PPh₃)₄ to the solution.

-

De-gas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[3]

Reaction Scheme:

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~70-90 | Classical Heck conditions. |

| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 18 | ~75-85 | Higher temperatures may be required for less reactive alkenes. |

| Herrmann's Catalyst | K₂CO₃ | NMP | 140 | 12 | >90 | Highly active catalyst, lower loadings can be used. |

Experimental Protocol: General Procedure for Heck Reaction

Materials:

-

6-Iodoquinoline

-

Alkene (1.5 eq.)

-

Pd(OAc)₂ (0.02 eq.)

-

PPh₃ (0.04 eq.)

-

Et₃N (2.0 eq.)

-

DMF

Procedure:

-

To a sealed tube, add 6-iodoquinoline (1.0 eq.), Pd(OAc)₂, and PPh₃.

-

Add DMF, the alkene, and Et₃N.

-

Seal the tube and heat the mixture to 100°C for 24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[4]

Reaction Scheme:

6-Iodoquinoline + R¹R²NH --[Pd catalyst, Ligand, Base]--> 6-(R¹R²N)-Quinoline

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.

Conclusion

6-Iodoquinoline is a highly valuable and reactive building block in organic synthesis. Its participation in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, provides robust and efficient pathways for the synthesis of a diverse range of functionalized quinoline derivatives. The experimental protocols and reaction data summarized in this guide offer a practical framework for researchers to design and execute synthetic strategies targeting novel compounds for applications in drug discovery and materials science. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity of the desired products.

References

Navigating the Solubility Landscape of 6-Iodoquinoline: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 6-iodoquinoline in common organic solvents. This document outlines the theoretical solubility profile, provides detailed experimental protocols for quantitative determination, and offers a logical workflow for solubility assessment.

Introduction

6-Iodoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, it serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The physicochemical properties of 6-iodoquinoline, particularly its solubility in various organic solvents, are critical for its application in drug design, synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of 6-iodoquinoline, addressing the current lack of extensive quantitative data in publicly available literature by furnishing detailed experimental methodologies for its determination.

Based on the principle of "like dissolves like," 6-iodoquinoline, a moderately polar molecule, is expected to exhibit favorable solubility in a range of common organic solvents. Its aromatic quinoline core and the presence of an iodine atom contribute to its overall polarity and potential for various intermolecular interactions. It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in halogenated solvents like dichloromethane and chloroform. Its solubility in alcohols, such as methanol and ethanol, is also expected to be significant. Conversely, it is predicted to have limited solubility in nonpolar solvents like hexane and other aliphatic hydrocarbons.

Due to the limited availability of specific quantitative solubility data for 6-iodoquinoline, this guide emphasizes the experimental determination of these values. The following sections provide detailed protocols for established methods of solubility measurement, a curated table of common organic solvents and their properties to aid in solvent selection, and a visual workflow to guide the experimental process.

Predicted Solubility Profile of 6-Iodoquinoline

While experimental data is paramount, a qualitative prediction of solubility can be inferred from the molecular structure of 6-iodoquinoline. The quinoline ring system introduces polarity, and the iodine substituent further influences its solubility characteristics.

Table 1: Predicted Qualitative Solubility of 6-Iodoquinoline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar quinoline ring are expected to lead to good solvation. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Similarities in polarity and the potential for halogen bonding and van der Waals forces suggest good solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding between the alcohol's hydroxyl group and the nitrogen atom of the quinoline ring should facilitate dissolution. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols but can still engage in dipole-dipole interactions, suggesting moderate solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While π-π stacking interactions are possible between the aromatic rings of the solvent and 6-iodoquinoline, the overall polarity difference may limit high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the nonpolar solvent and the moderately polar 6-iodoquinoline suggests poor solubility. |

| Water | Very Low | The hydrophobic nature of the quinoline ring and the large iodine atom are expected to result in very limited aqueous solubility. |

Quantitative Solubility Data of Common Organic Solvents

For the practical application of solubility determination, a comprehensive understanding of the properties of the solvents is essential. The following table summarizes key physical properties of a range of common organic solvents to assist researchers in selecting the appropriate solvent system for their experimental needs.

Table 2: Physical Properties of Common Organic Solvents

| Solvent | Formula | Polarity Index | Dipole Moment (D) | Dielectric Constant (20°C) | Boiling Point (°C) |

| Methanol | CH₃OH | 5.1 | 2.87 | 32.70 | 64.7 |

| Ethanol | C₂H₅OH | 4.3 | 1.66 | 24.55 | 78.3 |

| Isopropanol | C₃H₈O | 3.9 | 1.66 | 19.92 | 82.3 |

| Acetone | C₃H₆O | 5.1 | 2.69 | 20.7 | 56.3 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 1.88 | 6.02 | 77.1 |

| Diethyl Ether | C₄H₁₀O | 2.8 | 1.15 | 4.33 | 34.5 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 1.14 | 8.93 | 39.7 |

| Chloroform | CHCl₃ | 4.1 | 1.15 | 4.81 | 61.1 |

| Toluene | C₇H₈ | 2.4 | 0.31 | 2.38 | 110.6 |

| Hexane | C₆H₁₄ | 0.1 | 0.08 | 1.88 | 68.7 |

| Acetonitrile | C₂H₃N | 5.8 | 3.44 | 37.5 | 81.6 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 3.96 | 47.0 | 189 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 3.86 | 36.71 | 153.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 1.75 | 7.58 | 66 |

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data for 6-iodoquinoline can be obtained through well-established experimental methods. The following protocols describe the widely used shake-flask method coupled with common analytical techniques for quantification.

Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 6-iodoquinoline to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath. The temperature should be precisely controlled and recorded (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Quantification of Solute Concentration

The concentration of 6-iodoquinoline in the clear, saturated filtrate can be determined using various analytical techniques.

a) Gravimetric Analysis

This is a straightforward method that relies on the accurate measurement of mass.

Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of 6-iodoquinoline may be used.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculate the solubility by subtracting the initial mass of the empty dish from the final mass and dividing by the volume of the solution used. The result is typically expressed in mg/mL or g/L.

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of a solute.

Protocol:

-

Method Development: Develop a suitable HPLC method for the analysis of 6-iodoquinoline. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength (typically determined by UV-Vis spectral analysis).

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 6-iodoquinoline of known concentrations in the same solvent used for the solubility experiment.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the saturated solution.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a compound such as 6-iodoquinoline.

Caption: A generalized workflow for determining the equilibrium solubility of 6-iodoquinoline.

Conclusion

Navigating the Safety Landscape of 6-Iodoquinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 6-Iodoquinoline, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. Understanding its hazard profile is paramount for ensuring safe handling and mitigating potential risks in the laboratory and during drug development. This document summarizes key safety data, outlines emergency procedures, and provides recommendations for appropriate personal protective equipment and engineering controls.

GHS Classification and Hazard Summary

6-Iodoquinoline is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye damage.[1][2][3][4][5][6] A summary of its GHS classification is provided in the table below.

| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger | |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |

| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin | Danger | |

| Aquatic Hazard (long-term) | 3 | H412: Harmful to aquatic life with long lasting effects | - | - |

Note: Classifications may vary slightly between suppliers.

Toxicological Profile

Experimental Protocols:

Detailed experimental protocols for the toxicological assessment of 6-Iodoquinoline are not publicly available. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would typically be followed for such evaluations. These include:

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

Professionals in drug development should consider commissioning studies following these or similar standardized protocols to obtain definitive quantitative data if required for regulatory submissions or in-depth risk assessments.

Safe Handling and Storage

A systematic approach to handling 6-Iodoquinoline is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safe handling.

Caption: A generalized workflow for the safe handling of 6-Iodoquinoline.

Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield are mandatory.[7][8] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[8][9] |

| Skin and Body Protection | A lab coat should be worn. For larger quantities or where there is a risk of splashing, consider additional protective clothing. |

| Respiratory Protection | If dusts are generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.[9] |

Storage:

Store 6-Iodoquinoline in a tightly closed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigerated storage and protection from light and air.

Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental exposure to 6-Iodoquinoline.

Caption: First aid response plan for exposure to 6-Iodoquinoline.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7][8][10] Seek immediate medical attention.[10] |

| Skin Contact | Immediately wash skin with soap and plenty of water.[11] Remove contaminated clothing.[12] Get medical attention if irritation develops. |

| Inhalation | Remove victim to fresh air.[3][8][10] If not breathing, give artificial respiration.[3][10] Seek medical attention. |

| Ingestion | Do NOT induce vomiting.[3][10] Rinse mouth with water.[3][8] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3][10] |

Fire-Fighting Measures:

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[3][8] Firefighters should wear self-contained breathing apparatus.[3][8][9]

Accidental Release Measures:

For spills, wear appropriate personal protective equipment.[3][8] Sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[8][10] Prevent entry into waterways.[8][10]

Disposal Considerations

Dispose of 6-Iodoquinoline and any contaminated materials in accordance with local, state, and federal regulations.[3] It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper disposal.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways affected by 6-Iodoquinoline. For drug development professionals, this represents a critical knowledge gap. Should initial screenings indicate biological activity, further investigation into its mechanism of action and potential off-target effects on key cellular signaling pathways would be a necessary step in the preclinical development process.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling 6-Iodoquinoline.

References

- 1. 6-Iodoquinoline | C9H6IN | CID 20398553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Iodoquinoline 13327-31-6 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 6-Iodoquinoline 13327-31-6 [sigmaaldrich.com]

- 5. 6-Iodoquinoline | 13327-31-6 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chempoint.com [chempoint.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. Welcome to PSEP! [core.psep.cce.cornell.edu]

An In-depth Technical Guide to Commercially Available 6-Iodoquinoline Derivatives

For researchers, scientists, and drug development professionals, 6-iodoquinoline and its derivatives represent a critical scaffold in medicinal chemistry and materials science. The presence of the iodine atom at the 6-position provides a versatile handle for further functionalization, most notably through cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of commercially available 6-iodoquinoline derivatives, their physicochemical properties, synthesis protocols, and their applications in drug discovery, with a focus on their role as intermediates in the development of novel therapeutics.

Commercially Available 6-Iodoquinoline and Its Derivatives

A variety of 6-iodoquinoline derivatives are commercially available, ranging from the parent heterocycle to more complex substituted analogs. These compounds serve as key starting materials for synthetic campaigns. Below is a summary of some of these commercially available derivatives, their suppliers, and key identifying information.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Examples |

| 6-Iodoquinoline | 13327-31-6 | C₉H₆IN | 255.06 | Sigma-Aldrich, TCI, Amerigo Scientific, Finetech Industry, Matrix Fine Chemicals |

| 6-Iodo-3-methylquinolin-4-amine | N/A | C₁₀H₉IN₂ | 284.10 | BenchChem (synthesis protocol available) |

| 6-Iodo-4-oxo-1,4-dihydroquinoline | 21873-51-8 | C₉H₆INO | 271.05 | CHIRALEN |

| 2-(4-Fluorophenyl)-6-iodoquinoline-4-carboxylic acid | N/A | C₁₆H₉FINO₂ | 393.15 | Synthesis reported in literature |

| 2-(4-Chlorophenyl)-6-iodoquinoline-4-carboxylic acid | N/A | C₁₆H₉ClINO₂ | 409.60 | Synthesis reported in literature |

| 6-Iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | N/A | C₁₇H₁₂INO₃ | 405.19 | Synthesis reported in literature |

| 2-(Benzo[d][1][2]dioxol-5-yl)-6-iodoquinoline-4-carboxylic acid | N/A | C₁₇H₁₀INO₄ | 419.17 | Synthesis reported in literature |

Physicochemical Properties

The physicochemical properties of 6-iodoquinoline derivatives are crucial for their handling, reactivity, and biological activity. The table below summarizes key properties for selected compounds.

| Compound Name | Melting Point (°C) | Appearance | Purity | Key Spectral Data |

| 6-Iodoquinoline | 86-90 | White to light yellow/orange powder/crystal | >98.0% (GC) | 1H NMR, 13C NMR, IR, MS data available from suppliers and literature |

| 2-(4-Fluorophenyl)-6-iodoquinoline-4-carboxylic acid | 131-132 | Yellow powder | High (recrystallized) | HRMS (MALDI-TOF/TOF) m/z: [M+H]⁺ Calcd for C₁₆H₁₀FINO₂ 393.9740; found 393.9723.[1] |

| 2-(4-Chlorophenyl)-6-iodoquinoline-4-carboxylic acid | 171-172 | Yellow powder | 79% yield | Spectral data reported in literature.[1] |

| 6-Iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 242-243 | Yellow powder | 69% yield | Spectral data reported in literature.[1] |

Key Experimental Protocols

The synthesis of functionalized 6-iodoquinoline derivatives is well-documented, providing researchers with established methods to access these valuable compounds.

Synthesis of 2-Aryl-6-iodoquinoline-4-carboxylic Acids via Doebner Reaction

A one-pot, three-component Doebner reaction is an efficient method for synthesizing a library of 2-aryl-6-iodoquinoline-4-carboxylic acids.[1][3]

General Procedure:

-

A mixture of 4-iodoaniline (1 mmol), an appropriate aromatic aldehyde (1 mmol), and pyruvic acid (1.2 mmol) is prepared in a suitable solvent.

-

Trifluoroacetic acid is added as a catalyst.

-

The reaction mixture is heated under reflux for a specified time and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent such as acetic acid.

Characterization: The synthesized compounds are characterized by FT-IR, Mass Spectrometry (MS), and ¹H and ¹³C NMR spectroscopy.[1]

Multi-step Synthesis of 6-Iodo-3-methylquinolin-4-amine

A practical multi-step pathway for the synthesis of 6-iodo-3-methylquinolin-4-amine, a key intermediate for drug discovery, has been proposed, starting from commercially available 4-iodoaniline.[4]

Step 1: Conrad-Limpach Cyclization to 6-Iodo-3-methylquinolin-4-one

-

A mixture of 4-iodoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is prepared.

-

The mixture is added to a high-boiling point inert solvent (e.g., Dowtherm A) and heated to approximately 250 °C with stirring under an inert atmosphere for 30-60 minutes.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature to allow the product to precipitate.

Step 2: Chlorination to 4-Chloro-6-iodo-3-methylquinoline

-

The 6-iodo-3-methylquinolin-4-one from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux and monitored by TLC.

-

After completion, the mixture is cooled and carefully poured onto crushed ice.

-

The acidic solution is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, which is then filtered, washed, and dried.

Step 3: Amination to 6-Iodo-3-methylquinolin-4-amine

-

The 4-chloro-6-iodo-3-methylquinoline is subjected to amination. A detailed protocol involves heating the chloroquinoline derivative with a source of ammonia, such as in a phenol melt with concentrated ammonium hydroxide in a sealed vessel at 160-180°C.[5]

-

After cooling, the product is crystallized from a suitable solvent like ethanol.

Applications in Drug Discovery: P2X7 Receptor Antagonists

6-Iodo-3-methylquinolin-4-amine is a valuable building block in the synthesis of potent and selective antagonists for the P2X7 receptor, an ion channel involved in inflammatory processes.[6] The iodine atom at the 6-position is readily displaced in Suzuki coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[6]

Logical Workflow for Synthesis and Evaluation of P2X7 Antagonists

The general workflow for developing novel P2X7 antagonists from 6-iodo-3-methylquinolin-4-amine involves synthesis followed by in vitro evaluation.[6]

Caption: Synthetic and evaluative workflow for novel P2X7 antagonists.

P2X7 Receptor Signaling Pathway

The derivatives synthesized from 6-iodoquinoline precursors act as antagonists at the P2X7 receptor. This receptor is an ATP-gated ion channel primarily found on immune cells.[6] Its activation by high concentrations of extracellular ATP initiates a pro-inflammatory cascade.

Caption: Simplified P2X7 receptor signaling pathway and point of antagonism.

Conclusion

Commercially available 6-iodoquinoline derivatives are indispensable tools in modern chemical research and drug development. Their utility as versatile synthetic intermediates, particularly for the generation of libraries of compounds through cross-coupling chemistry, has been firmly established. The continued exploration of the chemical space accessible from these building blocks holds significant promise for the discovery of new therapeutic agents targeting a range of diseases. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate these research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Iodoquinoline | CAS: 13327-31-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 6-Iodoquinoline: A Key Intermediate for Drug Discovery

Application Notes & Protocols

Introduction

6-Iodoquinoline is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of an iodine atom at the 6-position offers a versatile handle for further chemical modifications.[1][2] This functional group is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. This capability enables the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug development pipelines.[1] Notably, derivatives of 6-iodoquinoline have shown significant potential in the development of kinase inhibitors for therapeutic areas including oncology and inflammatory diseases.[1][2]

This document provides a detailed protocol for the synthesis of 6-iodoquinoline from 6-aminoquinoline via a diazotization-iodination reaction, a classic and effective transformation in aromatic chemistry.[3][4]

Chemical Reaction

The synthesis of 6-iodoquinoline from 6-aminoquinoline proceeds through a two-step, one-pot Sandmeyer-type reaction.[4][5][6] The first step involves the diazotization of the primary aromatic amine, 6-aminoquinoline, to form a diazonium salt intermediate.[7][8] This is typically achieved by treating the amine with a source of nitrous acid, generated in situ from sodium nitrite and a strong acid, at low temperatures.[7] In the subsequent step, the diazonium group is displaced by an iodide ion, sourced from potassium iodide, to yield the final product, 6-iodoquinoline.[3][5]

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for the diazotization-iodination of aromatic amines.[3]

Materials and Reagents:

-

6-Aminoquinoline

-

Trifluoromethanesulfonic acid (TfOH)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Hexane

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization of 6-Aminoquinoline [3]

-

In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of hexane and dimethyl sulfoxide (DMSO).

-

Cool the solvent mixture to 5 °C using an ice bath.

-

Slowly add trifluoromethanesulfonic acid to the cooled solvent mixture with continuous stirring.

-

To this acidic solution, add 6-aminoquinoline portion-wise, ensuring the temperature remains at 5 °C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of time, maintaining the temperature at 5 °C.

-

Stir the reaction mixture at a temperature between 5 °C and 20 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Iodination of the Diazonium Salt [3]

-

Prepare a solution of potassium iodide in water.

-

Add the potassium iodide solution to the reaction mixture containing the diazonium salt.

-

Allow the reaction to proceed at 20 °C for approximately 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, pour the mixture into ice water.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to afford pure 6-iodoquinoline.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-iodoquinoline from 6-aminoquinoline, based on a reported procedure.[3]

| Reagent/Parameter | Molar Ratio (relative to 6-aminoquinoline) | Amount (for 2 mmol scale) |

| 6-Aminoquinoline | 1 | 2 mmol |

| Trifluoromethanesulfonic acid | 3 | 6 mmol (0.54 mL) |

| Sodium Nitrite | Varies with protocol | - |

| Potassium Iodide | Varies with protocol | - |

| Hexane | Solvent | 5 mL |

| Dimethyl Sulfoxide (DMSO) | Co-solvent | 0.5 mL |

| Reaction Conditions | ||

| Diazotization Temperature | - | 5 - 20 °C |

| Diazotization Time | - | 1 hour |

| Iodination Temperature | - | 20 °C |

| Iodination Time | - | 0.17 hours (10 minutes) |

| Yield | ||

| Product Yield (6-Iodoquinoline) | - | 79% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 6-iodoquinoline.

Signaling Pathway/Logical Relationship Diagram

Caption: Key steps in the synthesis of 6-iodoquinoline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Iodoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

Application Notes and Protocols: One-Pot Synthesis of 6-Iodoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The introduction of a halogen atom, such as iodine, into the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity, making 6-iodoquinoline derivatives attractive targets for drug discovery and development.[5][6] This document provides a detailed protocol for a one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines, a method that offers advantages such as rapid reaction times, cost-effective catalysts, high product yields, and straightforward purification procedures.[5][6]

Applications in Drug Discovery

6-Iodoquinoline derivatives serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications. Their utility is particularly noted in the development of novel antimicrobial and anticancer agents.[5][6][7] The presence of the iodine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The quinoline core itself is known to interact with various biological targets, and the derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function and induce apoptosis in cancer cells.[7]

Experimental Protocols

This section details the one-pot synthesis of 6-iodoquinoline-4-carboxylic acid derivatives via the Doebner reaction.[6] The reaction involves the condensation of 4-iodoaniline, an aldehyde, and pyruvic acid, catalyzed by trifluoroacetic acid.

Materials:

-

4-iodoaniline

-

Substituted aromatic aldehydes

-

Pyruvic acid

-

Trifluoroacetic acid (TFA)

-

Ethanol

-

Acetic acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

-

Melting point apparatus

-

FT-IR, NMR, and Mass Spectrometry for characterization

General Procedure for the Synthesis of 2-aryl-6-iodoquinoline-4-carboxylic acids:

-

A mixture of 4-iodoaniline (1 mmol), the corresponding aromatic aldehyde (1 mmol), and pyruvic acid (1 mmol) is prepared in a round-bottom flask.

-

Ethanol (10 mL) is added to the mixture as a solvent.

-

Trifluoroacetic acid (0.2 mmol) is added as a catalyst.

-

The reaction mixture is stirred and heated under reflux for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is purified by crystallization from acetic acid to afford the desired 2-aryl-6-iodoquinoline-4-carboxylic acid.

-

The final products are characterized by FT-IR, MS, 1H NMR, and 13C NMR spectroscopy.

Experimental Workflow

Caption: One-pot synthesis workflow for 6-iodoquinoline derivatives.

Quantitative Data

The following table summarizes the yields and melting points for a selection of synthesized 2-aryl-6-iodoquinoline-4-carboxylic acid derivatives.[5]

| Aldehyde Substituent | Product | Yield (%) | Melting Point (°C) |

| 4-CN | 2-(4-cyanophenyl)-6-iodoquinoline-4-carboxylic acid | 89 | 309–311 |

| 4-OH | 2-(4-hydroxyphenyl)-6-iodoquinoline-4-carboxylic acid | 57 | 221–223 |

| 3,4-diOH | 2-(3,4-dihydroxyphenyl)-6-iodoquinoline-4-carboxylic acid | 89 | 309–311 |

Note: The yields and melting points are as reported in the source literature and may vary depending on the specific experimental conditions.

Signaling Pathway Visualization

While a specific signaling pathway for a single 6-iodoquinoline derivative is highly dependent on its detailed structure and biological target, many quinoline-based anticancer agents are known to function by disrupting cellular processes like autophagy, which is a key survival mechanism for cancer cells. The diagram below illustrates a simplified, hypothetical pathway showing how a 6-iodoquinoline derivative might interfere with the autophagy process, leading to apoptosis.

Caption: Hypothetical signaling pathway of a 6-iodoquinoline derivative.

References

- 1. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acgpubs.org [acgpubs.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]

- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 6-iodoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized quinoline derivatives with significant potential in medicinal chemistry and materials science. The methodologies outlined below—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds at the 6-position of the quinoline scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of 6-iodoquinoline, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents, which are prevalent in many biologically active molecules.

Application Notes

The Suzuki-Miyaura coupling of 6-iodoquinoline with various arylboronic acids typically proceeds in high yields using a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of ligand and base can be critical for achieving optimal results, especially with sterically hindered or electronically demanding coupling partners. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a bulky phosphine ligand. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

Quantitative Data

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Toluene/Water | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/Water | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 8 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF/Water | 12 | 88 |

Experimental Protocol: Synthesis of 6-Phenylquinoline